2-Bromopropan-1-ol;phosphorous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromopropan-1-ol is an organic compound with the molecular formula C3H7BrO. It is a brominated alcohol, specifically a bromohydrin, where a bromine atom is substituted at the second carbon of the propanol chain. Phosphorous acid, on the other hand, is an inorganic compound with the formula H3PO3. It is a diprotic acid, meaning it can donate two protons (H+ ions) in an aqueous solution.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromopropan-1-ol can be synthesized through the bromination of propanol. One common method involves the reaction of propanol with hydrobromic acid (HBr) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction proceeds as follows:
CH3CH2CH2OH+HBr→CH3CHBrCH2OH+H2O
Industrial Production Methods
Industrial production of 2-Bromopropan-1-ol typically involves the use of bromine and red phosphorus. The reaction is carried out under controlled conditions to ensure the selective bromination of the propanol.
Chemical Reactions Analysis
Types of Reactions
2-Bromopropan-1-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-), to form propanol.
Elimination Reactions: Heating 2-Bromopropan-1-ol with a strong base like sodium hydroxide (NaOH) can lead to the formation of propene through the elimination of HBr.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or an aldehyde.
Common Reagents and Conditions
Hydrobromic Acid (HBr): Used for bromination reactions.
Sodium Hydroxide (NaOH): Used for elimination reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed
Propanol: Formed through substitution reactions.
Propene: Formed through elimination reactions.
Carbonyl Compounds: Formed through oxidation reactions.
Scientific Research Applications
2-Bromopropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromopropan-1-ol involves its interaction with nucleophiles and bases. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine and a hydrogen atom are removed to form a double bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
2-Bromopropan-1-ol can be compared with other brominated alcohols, such as 1-Bromo-2-propanol and 2-Bromo-2-propanol. These compounds share similar chemical properties but differ in the position of the bromine atom and the hydroxyl group. The unique positioning of the bromine atom in 2-Bromopropan-1-ol makes it particularly useful in specific synthetic applications.
List of Similar Compounds
- 1-Bromo-2-propanol
- 2-Bromo-2-propanol
- 2-Chloropropan-1-ol
- 2-Iodopropan-1-ol
Properties
CAS No. |
41391-18-8 |
---|---|
Molecular Formula |
C9H24Br3O6P |
Molecular Weight |
498.97 g/mol |
IUPAC Name |
2-bromopropan-1-ol;phosphorous acid |
InChI |
InChI=1S/3C3H7BrO.H3O3P/c3*1-3(4)2-5;1-4(2)3/h3*3,5H,2H2,1H3;1-3H |
InChI Key |
AXONJHUPBINNRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)Br.CC(CO)Br.CC(CO)Br.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.